1-(3-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one
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Overview
Description
1-(3-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a complex organic compound with a unique structure that includes a naphthyridine core, an ethylpiperidine moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Naphthyridine Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the Ethylpiperidine Moiety: This step often involves the use of ethylpiperidine and suitable coupling reagents.
Attachment of the Phenyl Group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening for reaction conditions and the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Biology: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Material Science: It can be explored for its properties in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(3-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Piperidine Derivatives: These compounds also contain a piperidine moiety and are known for their pharmacological properties.
Uniqueness
1-(3-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
1-[3-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-4-20-10-5-6-13-29(20)25(31)22-15-26-24-21(12-11-16(2)27-24)23(22)28-19-9-7-8-18(14-19)17(3)30/h7-9,11-12,14-15,20H,4-6,10,13H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKJTWFIFPADPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC(=C4)C(=O)C)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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